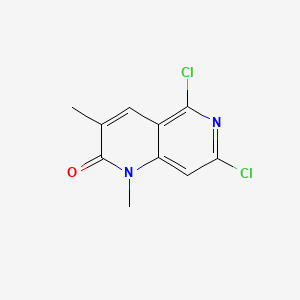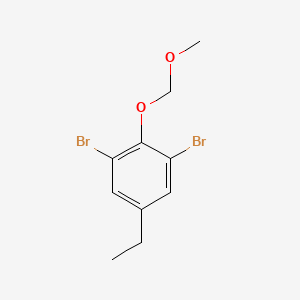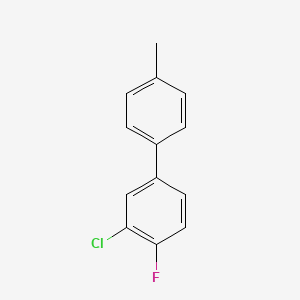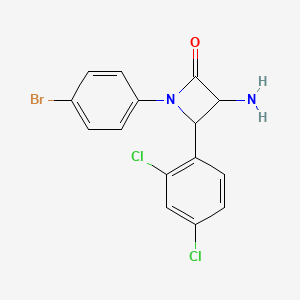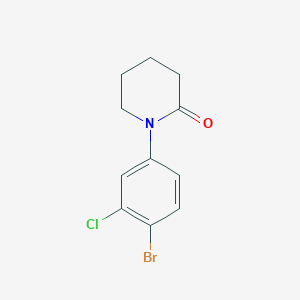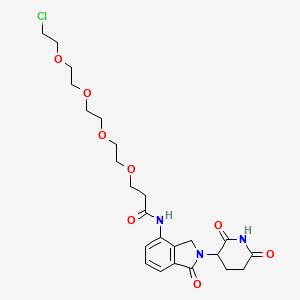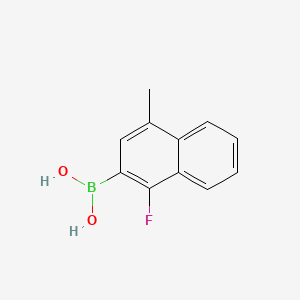
(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring substituted with a fluorine atom and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-4-methylnaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the reaction between an aryl halide and a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient handling of reactive intermediates and can be scaled up to produce large quantities of the compound. The use of continuous flow reactors enables precise control over reaction conditions, leading to high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).
Conditions: Elevated temperatures (typically 80-100°C), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Fluoro-4-methylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Fluorophenyl)boronic acid
Uniqueness
(1-Fluoro-4-methylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or deactivation of certain positions on the aromatic ring is desired .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H10BFO2 |
|---|---|
Poids moléculaire |
204.01 g/mol |
Nom IUPAC |
(1-fluoro-4-methylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H10BFO2/c1-7-6-10(12(14)15)11(13)9-5-3-2-4-8(7)9/h2-6,14-15H,1H3 |
Clé InChI |
JQXRPIVCGYTFPR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C2=CC=CC=C2C(=C1)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
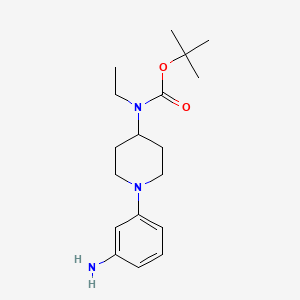
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
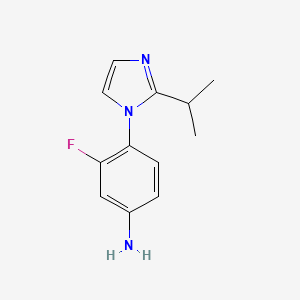
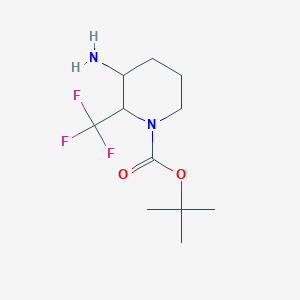
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

